molecular formula C15H19N5 B1679398 Rizatriptan CAS No. 144034-80-0

Rizatriptan

Cat. No. B1679398
M. Wt: 269.34 g/mol
InChI Key: ULFRLSNUDGIQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279581B2

Procedure details

700 mg (2,2 mmoles) of 3-(2-hydroxyethyl)-5-[1,2,4-triazol-1-ylmethyl]-1H-indol-2-carboxylic acid was suspended in 7 ml of dry quinoline. 14 mg of cuprous oxide was added and the stirred suspension heated, under dry nitrogen stream, to 200° C. The reaction mixture was kept at this temperature until no more CO2 was released (15-20 min.). It was left to cool to room temperature and the reaction mixture was filtered through decalite. The filtrate was concentrated by vacuum distillation of the solvent, providing a residue which was dissolved with a succinic acid solution and washed three times with 10 ml of dichloromethane. The washed aqueous phase was cooled and adjusted to pH 12 with a 40% sodium hydroxide solution and extracted three times with 20 ml of dichloromethane. The combined organic phases were dried on anhydrous sodium sulphate and evaporated to dryness. The residue was recrystallised from heptane/isopropyl acetate to give 510 mg (86%) of rizatriptan as a white solid.
Name
3-(2-hydroxyethyl)-5-[1,2,4-triazol-1-ylmethyl]-1H-indol-2-carboxylic acid
Quantity
700 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
14 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([CH2:13][N:14]3[CH:18]=[N:17][CH:16]=[N:15]3)[CH:11]=2)[NH:6][C:5]=1C(O)=O.C(=O)=O.C(O)(=O)CCC(O)=O.[N:33]1[C:42]2C(=CC=CC=2)C=C[CH:34]=1>>[CH3:34][N:33]([CH2:2][CH2:3][C:4]1[C:12]2[CH:11]=[C:10]([CH2:13][N:14]3[N:15]=[CH:16][N:17]=[CH:18]3)[CH:9]=[CH:8][C:7]=2[NH:6][CH:5]=1)[CH3:42]

Inputs

Step One
Name
3-(2-hydroxyethyl)-5-[1,2,4-triazol-1-ylmethyl]-1H-indol-2-carboxylic acid
Quantity
700 mg
Type
reactant
Smiles
OCCC1=C(NC2=CC=C(C=C12)CN1N=CN=C1)C(=O)O
Step Two
Name
cuprous oxide
Quantity
14 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Step Five
Name
Quantity
7 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred suspension heated, under dry nitrogen
CUSTOM
Type
CUSTOM
Details
stream, to 200° C
CUSTOM
Type
CUSTOM
Details
(15-20 min.)
Duration
17.5 (± 2.5) min
WAIT
Type
WAIT
Details
It was left
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through decalite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by vacuum distillation of the solvent
CUSTOM
Type
CUSTOM
Details
providing a residue which
WASH
Type
WASH
Details
washed three times with 10 ml of dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
The washed aqueous phase was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 20 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried on anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from heptane/isopropyl acetate

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.